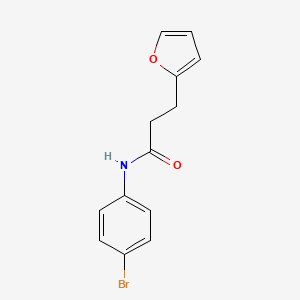
n-((5-Bromothiophen-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Bromothiophen-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 5-bromothiophen-3-ylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-3-yl)methyl)benzamide typically involves the reaction of 5-bromothiophene-3-carboxaldehyde with benzamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((5-Bromothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
N-((5-Bromothiophen-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of N-((5-Bromothiophen-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- N-((5-Bromothiophen-2-yl)methyl)benzamide
- N-((5-Chlorothiophen-3-yl)methyl)benzamide
- N-((5-Methylthiophen-3-yl)methyl)benzamide
Uniqueness
N-((5-Bromothiophen-3-yl)methyl)benzamide is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
特性
分子式 |
C12H10BrNOS |
|---|---|
分子量 |
296.18 g/mol |
IUPAC名 |
N-[(5-bromothiophen-3-yl)methyl]benzamide |
InChI |
InChI=1S/C12H10BrNOS/c13-11-6-9(8-16-11)7-14-12(15)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15) |
InChIキー |
PVGYKZXJMINSQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CSC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



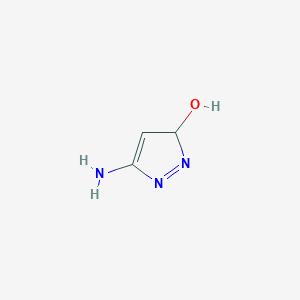
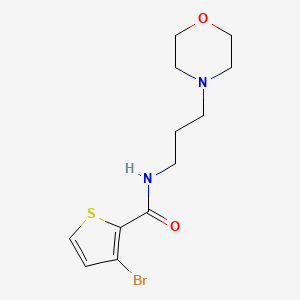


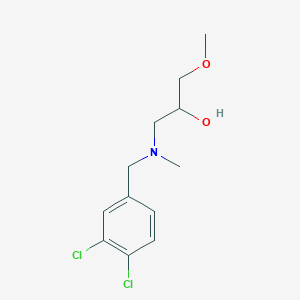
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)

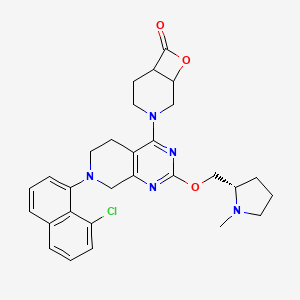

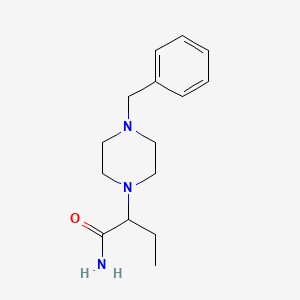
![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)
